(4-Bromo-3-chloro-2-methoxyphenyl)(methyl)sulfane is an organic compound characterized by its molecular formula and a molecular weight of 267.57 g/mol. This compound contains a phenyl ring substituted with bromine, chlorine, and methoxy groups, along with a methylsulfane group. The presence of these functional groups imparts unique chemical properties that are significant in various scientific applications.
The compound is synthesized from commercially available starting materials, such as 3-chloro-2-methoxyphenol and methyl bromide. The synthesis involves multiple steps, including bromination and methylation, followed by the introduction of the sulfur component.
(4-Bromo-3-chloro-2-methoxyphenyl)(methyl)sulfane is classified as an organosulfur compound due to the presence of the sulfur atom in its structure. It is also categorized under halogenated aromatic compounds because of the bromine and chlorine substituents on the aromatic ring.
The synthesis of (4-Bromo-3-chloro-2-methoxyphenyl)(methyl)sulfane typically involves:
The synthesis can be optimized for yield and purity through careful control of reaction conditions, including temperature, solvent choice, and reaction time. Industrial production may utilize continuous flow reactors to enhance efficiency.
The molecular structure can be represented by the following details:
Property | Value |
---|---|
Molecular Formula | C8H8BrClOS |
Molecular Weight | 267.57 g/mol |
InChI | InChI=1S/C8H8BrClOS/c1-11-8-6(10)3-5(9)4-7(8)12-2/h3-4H,1-2H3 |
(4-Bromo-3-chloro-2-methoxyphenyl)(methyl)sulfane can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for (4-Bromo-3-chloro-2-methoxyphenyl)(methyl)sulfane primarily involves its reactivity due to the presence of halogen and sulfur groups.
The compound exhibits typical physical properties associated with organosulfur compounds:
Key chemical properties include:
(4-Bromo-3-chloro-2-methoxyphenyl)(methyl)sulfane has several applications in scientific research:
This compound's diverse applications highlight its significance in both academic research and industrial chemistry contexts.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: